molecular formula C22H31NO6 B1244912 Stemocurtisinol

Stemocurtisinol

Cat. No.: B1244912
M. Wt: 405.5 g/mol
InChI Key: WAULTDWQPCNZBI-SBKNPRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Stemocurtisinol is a complex organic molecule with a unique structure This compound is characterized by its tetracyclic framework, which includes a furanone ring and several chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stemocurtisinol involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the furanone ring, followed by the construction of the tetracyclic framework through a series of cyclization reactions. Key reagents and conditions used in these steps include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Stemocurtisinol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the furanone ring or other functional groups.

    Substitution: Functional groups such as methoxy and hydroxyl can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the furanone ring can lead to dihydrofuran derivatives. Substitution

Properties

Molecular Formula

C22H31NO6

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(1R,6S,9R,10R,11R,12S)-6-[(1S)-1-hydroxypropyl]-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]-4-methoxy-3-methylfuran-2-one

InChI

InChI=1S/C22H31NO6/c1-5-14(24)13-7-8-15-17-16-11(2)19(20-18(26-4)12(3)21(25)27-20)29-22(16,28-15)9-6-10-23(13)17/h11,13-17,24H,5-10H2,1-4H3/b20-19-/t11-,13-,14-,15+,16+,17-,22+/m0/s1

InChI Key

WAULTDWQPCNZBI-SBKNPRMJSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1CC[C@@H]2[C@@H]3N1CCC[C@@]4([C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C)O2)O

Canonical SMILES

CCC(C1CCC2C3N1CCCC4(C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C)O2)O

Synonyms

stemocurtisinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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